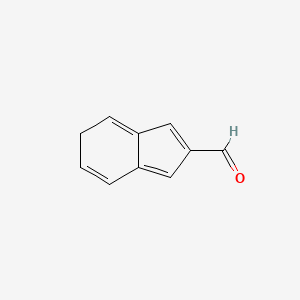

5h-Indene-2-carbaldehyde

CAS No.: 724765-42-8

Cat. No.: VC16003868

Molecular Formula: C10H8O

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 724765-42-8 |

|---|---|

| Molecular Formula | C10H8O |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 5H-indene-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1,3-7H,2H2 |

| Standard InChI Key | OBVHPJUQHDKEFK-UHFFFAOYSA-N |

| Canonical SMILES | C1C=CC2=CC(=CC2=C1)C=O |

Introduction

Molecular Architecture and Nomenclature

The indene core consists of a bicyclic system merging a benzene ring with a cyclopentene moiety. In 5H-indene-2-carbaldehyde, the carbaldehyde group (-CHO) occupies position 2 of the indene framework, while the "5H" designation indicates the tautomeric form involving a hydrogen shift within the fused ring system. Comparative analysis of related structures reveals that substituents at position 5 (e.g., methyl , fluoro ) significantly influence electronic and steric properties.

Structural Characterization

The 2D structure of 5-methyl-1H-indene-2-carbaldehyde (C₁₁H₁₀O) features a methyl group at position 5 and a carbaldehyde at position 2, as depicted by the SMILES notation CC1=CC2=C(CC(=C2)C=O)C=C1 . Similarly, 5-fluoro-1H-indene-2-carbaldehyde (C₁₀H₇FO) substitutes the methyl group with fluorine, yielding the SMILES C1C2=C(C=C1C=O)C=C(C=C2)F . These analogs highlight the modularity of indene-carbaldehyde derivatives, where position 5 serves as a key site for functionalization.

Table 1: Comparative Molecular Data for Indene-2-carbaldehyde Derivatives

Synthetic Methodologies

Acid-Catalyzed Cyclization and Functionalization

A pivotal synthesis route for spiro-indene-carbaldehyde hybrids involves treating oxoindeno[1,2-b]pyrrole derivatives with concentrated H₂SO₄ in acetic acid at 80°C . This method achieves cyclization and oxidation in a single step, yielding 5H-spiro[furan-2,2′-indene]-1′,3′,5-triones with >90% efficiency. The mechanism proceeds via protonation of the starting material, followed by intramolecular cycloaddition and dehydration (Scheme 1).

Derivatization Strategies

Introducing substituents at position 5 typically involves Friedel-Crafts alkylation or electrophilic halogenation. For example, 5-methyl-1H-indene-2-carbaldehyde is synthesized by reacting indene-2-carbaldehyde with methyl iodide in the presence of AlCl₃ . Fluorination at position 5, as in , employs Selectfluor® under mild conditions to preserve the aldehyde functionality.

Physicochemical Properties

Spectroscopic Profiles

-

IR Spectroscopy: The carbaldehyde group exhibits a characteristic C=O stretch at 1680–1720 cm⁻¹, as observed in 5-hydroxy-1H-indole-2-carbaldehyde .

-

NMR Spectroscopy: In 2,3-dihydro-1H-indene-2-carbaldehyde , the aldehyde proton resonates at δ 9.8–10.2 ppm (¹H NMR), while the indene protons appear as multiplet signals between δ 6.5–7.5 ppm.

-

Mass Spectrometry: Electron ionization (EI-MS) of 5-methyl-1H-indene-2-carbaldehyde shows a molecular ion peak at m/z 158.20 .

Applications and Research Frontiers

Biological Activity

Spiro-indene-carbaldehyde derivatives exhibit promising bioactivity. The 5H-spiro[furan-2,2′-indene]-1′,3′,5-trione framework demonstrates antimicrobial and anti-inflammatory properties in preliminary assays . The carbaldehyde group may act as a Michael acceptor, enabling covalent binding to biological targets.

Materials Science

Indene-carbaldehydes serve as precursors for conductive polymers and metal-organic frameworks (MOFs). The planar aromatic system facilitates π-π stacking, while the aldehyde group enables Schiff base formation with amines .

Challenges and Future Directions

Despite advances in synthesizing indene-carbaldehyde derivatives, the exact compound 5H-indene-2-carbaldehyde remains underexplored. Key challenges include:

-

Regioselective Synthesis: Controlling substituent placement at position 5 without side reactions.

-

Stability: The aldehyde group is prone to oxidation, necessitating inert atmospheres during handling .

-

Biological Screening: Limited data on toxicity and pharmacokinetics hinder pharmaceutical applications.

Future research should prioritize catalytic asymmetric synthesis to access enantiopure derivatives and computational modeling to predict reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume